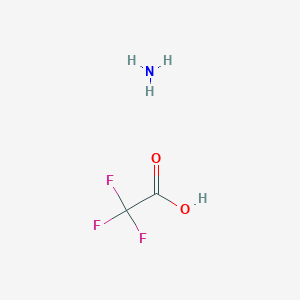

Ammonium trifluoroacetate

描述

Ammonium trifluoroacetate is a chemical compound with the molecular formula CF3COONH4. It is a salt formed from trifluoroacetic acid and ammonium. This compound is known for its use as a catalyst in organic synthesis and as an additive in the mobile phase for chiral racemate separation .

准备方法

Synthetic Routes and Reaction Conditions: Ammonium trifluoroacetate can be synthesized by neutralizing trifluoroacetic acid with ammonium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is obtained by evaporating the solvent:

CF3COOH+NH3→CF3COONH4

Industrial Production Methods: Industrial production of this compound follows a similar route, where trifluoroacetic acid is neutralized with ammonia gas. The reaction is controlled to ensure complete neutralization, and the product is purified by recrystallization .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although it is more commonly used as a reagent rather than a substrate in such reactions.

Reduction: This compound is not typically involved in reduction reactions.

Substitution: this compound can participate in nucleophilic substitution reactions, where the trifluoroacetate ion acts as a leaving group.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Products depend on the specific substrate being oxidized.

Substitution: Products include trifluoroacetate esters or amides, depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Catalytic Role in Organic Reactions

Ammonium trifluoroacetate serves as an effective catalyst in organic synthesis. It has been employed in the synthesis of complex organic molecules, such as 3,4-dihydropyrimidin-2(1H)-ones. Research indicates that using this compound can significantly enhance reaction yields and reduce reaction times under mild conditions.

Table 1: Reaction Conditions and Yields

| Entry | Solvent/Condition | Time | Yield (%) |

|---|---|---|---|

| 1 | Ethanol/RT | 12 h | 65 |

| 2 | Ethanol/80°C | 5 h | 80 |

| 3 | Acetonitrile/RT | 10 h | 83 |

| 4 | Neat/80°C | 10 min | 98 |

The table above illustrates the optimization of reaction conditions using this compound as a catalyst, achieving yields up to 98% in a short time frame .

Biological Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds synthesized using this compound. For instance, derivatives synthesized in the presence of this compound demonstrated significant antibacterial activity against various strains of bacteria.

Table 2: Antimicrobial Activity of Synthesized Compounds

| Compound | Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| 4b | Escherichia coli | 15 mm |

| 4e | Staphylococcus aureus | 12 mm |

| 4j | Pseudomonas aeruginosa | 10 mm |

These findings suggest that this compound not only facilitates synthesis but also contributes to the biological activity of the resulting compounds.

Chiral Chromatography

Additive in Chromatographic Processes

This compound is widely used as an additive in chiral chromatography, particularly for the separation of enantiomers. It enhances the resolution of both acidic and basic racemates without altering the mobile phase composition.

Table 3: Performance of this compound in Chiral HPLC

| Compound Type | Resolution Achieved | Mobile Phase Conditions |

|---|---|---|

| Acidic | High | Water/Acetonitrile + this compound |

| Basic | Moderate | Water/Acetonitrile + this compound |

The ability to resolve different types of racemates using a single mobile phase is crucial for pharmaceutical applications where precise enantiomeric resolution is necessary .

Metabolic Profiling

Nuclear Magnetic Resonance Applications

In metabolic studies, this compound serves as an internal standard for nuclear magnetic resonance (NMR)-based metabolic profiling. Its stability across various pH conditions makes it suitable for analyzing biofluids such as blood plasma and serum.

Case Study: NMR Metabolic Profiling

In a study focused on biomarker discovery, this compound was used to assess the metabolic profiles of urine and blood plasma samples. The compound's consistent behavior facilitated accurate quantification and analysis, aiding in drug efficacy and toxicity studies .

作用机制

The mechanism of action of ammonium trifluoroacetate primarily involves its role as a catalyst and an additive. As a catalyst, it facilitates various organic reactions by stabilizing transition states and lowering activation energies. In chromatography, it improves the separation of chiral compounds by interacting with the stationary phase and the analytes, enhancing resolution and selectivity .

相似化合物的比较

- Ammonium formate (NH4HCO2)

- Ammonium acetate (NH4C2H3O2)

- Sodium trifluoroacetate (CF3COONa)

Comparison:

- Ammonium formate: Unlike ammonium trifluoroacetate, ammonium formate is commonly used as a reducing agent in organic synthesis.

- Ammonium acetate: This compound is often used as a buffer in biochemical applications, whereas this compound is more specialized for chromatographic and catalytic uses.

- Sodium trifluoroacetate: Similar to this compound, sodium trifluoroacetate is used in organic synthesis, but the ammonium salt is preferred for applications requiring a non-metallic cation .

This compound stands out due to its unique combination of properties, making it a versatile reagent in both academic and industrial settings.

生物活性

Ammonium trifluoroacetate (ATFA) is a versatile compound used in various biochemical applications, particularly in organic synthesis and analytical chemistry. This article explores its biological activity, focusing on its antimicrobial properties, applications in chiral chromatography, and potential effects on metabolic profiling.

1. Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of this compound. In one investigation, ATFA was utilized as a catalyst in the synthesis of 3,4-dihydropyrano[c]chromenes, which were subsequently evaluated for their antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

- The synthesized compounds exhibited significant antibacterial activity, particularly against Escherichia coli and other Gram-negative species.

- The methodology employed allowed for high yields and efficient synthesis under mild conditions, making it appealing for medicinal chemistry applications .

Table 1: Antimicrobial Activity of Synthesized Compounds

| Compound | Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| 4b | E. coli | 15 mm |

| 4e | Staphylococcus aureus | 12 mm |

| 4j | Pseudomonas aeruginosa | 10 mm |

2. Applications in Chiral Chromatography

This compound has been shown to enhance the resolution of enantiomers in chiral chromatography. As an additive in mobile phases, it facilitates the separation of acidic and basic racemates without altering the mobile phase composition.

Study Insights:

- ATFA allows for effective elution of both acidic and basic compounds on derivatized polysaccharide chiral stationary phases.

- This capability is crucial for pharmaceutical applications where precise enantiomeric resolution is necessary .

Table 2: Performance of ATFA in Chiral HPLC

| Compound Type | Resolution Achieved | Mobile Phase Conditions |

|---|---|---|

| Acidic | High | Water/Acetonitrile + ATFA |

| Basic | Moderate | Water/Acetonitrile + ATFA |

3. Metabolic Profiling Applications

In metabolic studies, this compound serves as an internal standard for NMR-based metabolic profiling. Its stable behavior across various pH conditions makes it a reliable reference point in analyzing biofluids such as blood plasma and serum.

Research Findings:

化学反应分析

Role as a Catalyst

Ammonium trifluoroacetate serves as a catalyst in various organic transformations. For instance, it facilitates the synthesis of 3,4-dihydropyrimidin-2(1H)-ones . It acts as both a catalyst and a solid support in these reactions, effectively providing the acidity required for three-component coupling . The reaction is typically conducted at 80°C, yielding good to excellent results within 10 to 20 minutes .

Table 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using this compound

| Compound | Ar | R1 | X | Time (min) | Yield (%) | Mp (°C) |

|---|---|---|---|---|---|---|

| 4a | Phenyl | CH3 | O | 10 | 98 | 200–202 |

| 4b | 3-Methoxy phenyl | CH3 | O | 12 | 95 | 224-225 |

| 4c | 3-Carboxyphenyl | CH3 | O | 15 | 90 | 291–293 |

| 4d | 3-Nitrophenyl | CH3 | O | 10 | 85 | 231–233 |

| 4e | Phenyl | H | O | 10 | 92 | 190-191 |

| 4f | Phenyl | CH3 | S | 20 | 83 | 209–211 |

| 4g | 3-Cyanophenyl | CH3 | O | 25 | 78 | 236-237 |

| 4h | 3-Methyl phenyl | CH3 | O | 20 | 95 | 233-234 |

| 4i | 2-Fluorophenyl | CH3 | O | 18 | 70 | 235-236 |

| 4j | 4-Chlorophenyl | H | S | 15 | 75 | 138-139 |

| 4k | 2-Naphthyl | CH3 | O | 10 | 90 | 210–212 |

| 4l | Benzyl | CH3 | O | 20 | 85 | 176–178 |

| 4m | 2-Hydroxy-5-methoxy phenyl | CH3 | O | 28 | 73 | 241-242 |

| 4n | 2-Hydroxy-5-iodophenyl | CH3 | O | 60 | 55 | 170-171 |

| 4o | 2-Hydroxy-5- *t-*butyl phenyl | CH3 | O | 8 | 70 | 220–222 |

| 4p | 2-Hydroxy-5-nitrophenyl | H | S | 18 | 82 | 181-182 |

| 4q | 3,5-Bis-trifluoromethyl phenyl | CH3 | O | 35 | 60 | 209-210 |

| 4r | 2,3-Dichlorophenyl | H | S | 18 | 70 | 182–184 |

| 4s | 2-Thienyl | CH3 | O | 12 | 78 | 206–208 |

| 4t | 3-Thienyl | CH3 | O | 15 | 70 | 234-235 |

| 4u | 2-Pyridyl | CH3 | O | 25 | 85 | 183–185 |

| 4v | 3-Furyl | CH3 | O | 20 | 45 | 206-207 |

| 4w | 2-Thiazolyl | CH3 | O | 20 | 60 | 215-216 |

| 4x | 4-Thiazolyl | H | S | 15 | 55 | 270–273 |

| 4y | 2-Imidazolyl | CH3 | O | 30 | 35 | 258–260 |

| 4z | 1-Methyl-indol-3-yl | CH3 | O | 40 | 50 | 199–201 |

Ar = Aryl group, R1 = substituent, X = O or S

This compound is effective with both electron-withdrawing and electron-donating substituents on aromatic aldehydes . Heteroaromatic systems can also be used with this protocol, although they may result in lower yields compared to aromatic systems .

Table 2: Optimization of Reaction Conditions for Solid-Supported Synthesis

| Entry | Condition Adopted | Time | Yield (%) |

|---|---|---|---|

| 1 | Ethanol/catalyst/RT | 12 h | 65 |

| 2 | Ethanol/catalyst/80°C | 5 h | 80 |

| 3 | Acetonitrile/catalyst/RT | 10 h | 83 |

| 4 | Acetonitrile/catalyst/80°C | 30 min | 90 |

| 5 | Neat/catalyst/RT | 20 h | 10 |

| 6 | Neat/catalyst-SiO2/RT | 20 h | 15 |

| 7 | Neat/catalyst/80°C | 10 min | 98 |

RT = Room Temperature

Role in Analytical Chemistry

In analytical chemistry, this compound is employed in methods such as NMR spectroscopy, where it acts as a solvent and stabilizing agent, enhancing the resolution of spectral data .

属性

IUPAC Name |

azane;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2.H3N/c3-2(4,5)1(6)7;/h(H,6,7);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNIBOIOWCTRCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals, soluble in water; [MSDSonline] | |

| Record name | Ammonium trifluoroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3336-58-1 | |

| Record name | Ammonium trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3336-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium trifluoroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ammonium trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ammonium trifluoroacetate has the molecular formula C2H4F3NO2 and a molecular weight of 143.06 g/mol.

ANone: Electron Spin Resonance (ESR) studies have been conducted on γ-irradiated single crystals of this compound, revealing information about the free radicals generated at different temperatures [].

ANone: this compound has demonstrated utility as a catalyst and solid support in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones [], offering a simplified and economical approach. It also serves as an efficient catalyst in the synthesis of bis(indolyl)methanes from aromatic aldehydes and indole in acetonitrile [].

ANone: this compound plays a crucial role in regioselective Mannich condensation reactions. Using dimethyl(methylene)this compound in trifluoroacetic acid facilitates the synthesis of the more substituted aminoketone [, , ]. Conversely, employing di-isopropyl(methylene)ammonium perchlorate in acetonitrile leads to the less substituted aminoketone [].

ANone: Yes, this compound has been successfully employed in the synthesis of tetrahydropyridine derivatives, acting as a catalyst in a facile one-pot, solvent-free strategy []. This highlights its potential in developing environmentally friendly synthetic protocols.

ANone: this compound is a valuable additive in mobile phases for separating chiral acids and bases in chiral high-performance liquid chromatography (HPLC) []. Its versatility allows for the resolution of enantiomers on the same derivatized polysaccharide chiral columns without altering the mobile phase between analyses, leading to cost and time savings.

ANone: this compound serves as a component in commercially available tuning solutions for negative-ion Direct Analysis in Real Time Mass Spectrometry (DART-MS) []. It provides negative ions across a wide m/z range, facilitating accurate mass calibration.

ANone: While specific stability data might require further investigation, this compound's application as an additive in HPLC mobile phases suggests its stability in solutions containing organic solvents like acetonitrile [, , ].

ANone: Research on aqueous solutions containing this compound, among other similar ionic liquids, has revealed exothermic transitions unrelated to crystallization and significant structural changes upon cooling into a glassy state []. This highlights its influence on solution behavior at low temperatures.

ANone: Yes, quantum chemical calculations have been employed to elucidate the mechanism of primary amination reactions involving this compound and cyanamidyl/arylcyanamidyl radicals []. These studies provide valuable insights into reaction pathways and selectivity.

ANone: While specific SAR studies on this compound might be limited, research on amphiphilic perylene bisimides incorporating this compound as a salt highlights the importance of the cationic ammonium side chain for antifungal activity [].

ANone: Information regarding the environmental impact and degradation pathways of this compound is limited in the provided research. Further studies are required to assess its potential ecotoxicological effects and develop appropriate mitigation strategies.

ANone: Various analytical techniques, including HPLC, mass spectrometry, NMR, and computational chemistry tools, can be employed to investigate the properties and applications of this compound [, , , , ]. Access to these instruments and expertise in these analytical techniques are essential for efficient research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。